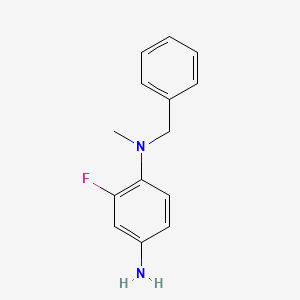

N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLMFDNLRPWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 2-fluoroaniline or 2-fluorobenzene-1,4-diamine as the aromatic amine core.

- Sequential N-alkylation to introduce benzyl and methyl groups on the N1 nitrogen.

- Use of nucleophilic substitution or reductive amination methods to achieve selective substitution.

- Controlled reaction conditions to maintain the integrity of the fluorine substituent and avoid over-alkylation or side reactions.

Detailed Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Starting Material | 2-Fluoroaniline or 2-fluorobenzene-1,4-diamine | Commercially available or prepared via selective fluorination of benzene-1,4-diamine derivatives | - | High purity starting material |

| 2 | N1-Benzylation | Benzyl chloride, base (e.g., K2CO3 or NaOH), solvent (e.g., ethanol), reflux or room temperature | Nucleophilic substitution on the amine nitrogen to introduce benzyl group | 70-85% | Base facilitates substitution |

| 3 | N1-Methylation | Methyl iodide or methyl sulfate, base, solvent | Alkylation of the secondary amine to introduce methyl group | 65-80% | Controlled to avoid multiple methylations |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure this compound | - | Ensures removal of unreacted reagents and by-products |

Reaction Conditions and Optimization

- Base selection: Potassium carbonate or sodium hydroxide is preferred to promote nucleophilic substitution without degrading the fluorinated aromatic ring.

- Solvent choice: Ethanol or polar aprotic solvents such as dimethylformamide (DMF) can be used to dissolve reactants and facilitate reaction kinetics.

- Temperature control: Reactions are typically performed at reflux (~78°C for ethanol) or at room temperature to minimize side reactions.

- Reaction time: Varies from 2 to 6 hours depending on scale and reagent reactivity.

- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from suitable solvents ensures product purity above 95%.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve reaction control, yield, and scalability.

- Use of solid bases and phase-transfer catalysts may enhance reaction rates and selectivity.

- Optimization of stoichiometry to minimize excess reagents and reduce purification load.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | References/Notes |

|---|---|---|---|---|

| Nucleophilic substitution with benzyl chloride + methyl iodide | Straightforward, well-established | Requires careful control to avoid over-alkylation | 65-85 | Common in lab-scale synthesis |

| Reductive amination (alternative) | Mild conditions, high selectivity | Requires additional reducing agent and steps | 60-75 | Less common, more steps needed |

| Continuous flow synthesis | High efficiency, scalable | Requires specialized equipment | 80-90 | Industrial applications |

Research Findings and Data

- The presence of the fluorine atom at the 2-position influences the electronic properties of the aromatic ring, affecting reactivity during N-alkylation steps.

- Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the stepwise substitution on the amine nitrogen.

- Purity assessment by high-performance liquid chromatography (HPLC) typically shows >95% purity after chromatographic purification.

- Spectral data (¹H NMR, ¹³C NMR, and mass spectrometry) confirm the structure and substitution pattern of the final compound.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 2-Fluoroaniline or 2-fluorobenzene-1,4-diamine |

| Benzylation reagent | Benzyl chloride |

| Methylation reagent | Methyl iodide or methyl sulfate |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Ethanol, DMF, or dichloromethane |

| Temperature | Room temperature to reflux (~78°C) |

| Reaction time | 2-6 hours |

| Purification method | Column chromatography, recrystallization |

| Yield | 65-85% (benzylation), 65-80% (methylation) |

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine has been investigated for its potential therapeutic applications. Its derivatives are noted for biological activities including:

- Antimicrobial Activity : Compounds similar to N1-benzyl derivatives have been shown to possess significant antimicrobial properties, making them candidates for drug development against various infections .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or reduction to yield amines, facilitating the synthesis of diverse chemical entities.

- Substitution Reactions : It can react with halogenated compounds to produce substituted derivatives, expanding its utility in synthetic pathways.

Material Science

The unique properties imparted by the fluorine atom in this compound enhance its stability and reactivity. This makes it suitable for developing specialty chemicals and materials used in coatings, adhesives, and other industrial applications.

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of N1-benzyl compounds exhibit significant antimicrobial activity against various pathogens. The mechanism involved disruption of bacterial cell membranes and inhibition of vital enzymes .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that N1-benzyl compounds could down-regulate iNOS expression at the transcription level by inhibiting NF-kappaB activation in macrophages. This indicates their potential as therapeutic agents in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs are compared below based on substituent patterns and molecular properties:

Pharmacological and Functional Properties

Physicochemical Properties

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the aromatic ring, affecting reactivity in electrophilic substitutions. Trifluoromethyl groups (as in ) further amplify this effect .

Biological Activity

N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom and two amine groups. Its molecular formula is C10H12F2N2. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to alterations in their activity and function. Specific pathways involved depend on the biological context and target molecules.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at certain concentrations.

2. Anti-inflammatory Effects

Similar compounds in this class have demonstrated anti-inflammatory properties. For instance, related benzamide derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential pathway for anti-inflammatory action through the down-regulation of inducible nitric oxide synthase (iNOS) .

3. Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the disruption of cellular signaling pathways critical for tumor growth .

Case Studies

Several studies have explored the biological activity of N1-benzyl derivatives:

- Study on Antiprotozoal Activity : A derivative similar to this compound was found to disrupt kinetoplast DNA in Trypanosoma brucei, leading to effective treatment outcomes in mouse models .

- Inflammation Studies : In a controlled study, compounds structurally related to this compound inhibited LPS-induced inflammatory responses in macrophages, demonstrating their potential as anti-inflammatory agents .

Data Summary

Q & A

Q. Advanced

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent, temperature, catalyst loading). For example, a 3² factorial design revealed that 10 mol% Pd/C and 50 psi H₂ maximize hydrogenation efficiency .

- In Situ Monitoring : Raman spectroscopy tracks nitro group reduction in real time, preventing over-reduction .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and yield .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : SwissADME estimates logP (∼2.5), suggesting moderate lipophilicity.

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict sites of metabolic oxidation (e.g., benzylic CH₂) .

How should researchers handle discrepancies in spectral data across different batches?

Q. Basic

- Repeat Characterization : Ensure consistent NMR solvent (e.g., CDCl₃ vs. DMSO-d₆ shifts).

- Spiking Experiments : Add a pure reference sample to confirm peak alignment .

Q. Advanced

- Principal Component Analysis (PCA) : Statistically analyze batch-to-batch variations in FTIR or NMR datasets .

- Synchrotron XRD : Resolve ambiguous crystallographic data for polymorph identification .

What are the best practices for evaluating this compound’s potential in drug discovery pipelines?

Q. Advanced

- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values for kinase targets).

- Toxicity Screening : Zebrafish embryo assays assess developmental toxicity at 10–100 µM .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing benzyl with pyridyl) to map pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.